molecular formula C15H15NO3S B7575654 3-[[(2,5-Dimethylthiophene-3-carbonyl)amino]methyl]benzoic acid

3-[[(2,5-Dimethylthiophene-3-carbonyl)amino]methyl]benzoic acid

Cat. No. B7575654
M. Wt: 289.4 g/mol
InChI Key: MQISZDFTZKNYSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[[(2,5-Dimethylthiophene-3-carbonyl)amino]methyl]benzoic acid, also known as DMTB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-[[(2,5-Dimethylthiophene-3-carbonyl)amino]methyl]benzoic acid is not fully understood, but it is believed to exert its pharmacological effects through the inhibition of certain enzymes and signaling pathways. Specifically, 3-[[(2,5-Dimethylthiophene-3-carbonyl)amino]methyl]benzoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, 3-[[(2,5-Dimethylthiophene-3-carbonyl)amino]methyl]benzoic acid has been shown to modulate the activity of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
3-[[(2,5-Dimethylthiophene-3-carbonyl)amino]methyl]benzoic acid has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 3-[[(2,5-Dimethylthiophene-3-carbonyl)amino]methyl]benzoic acid can inhibit the production of inflammatory mediators, including prostaglandins and cytokines. In vivo studies have shown that 3-[[(2,5-Dimethylthiophene-3-carbonyl)amino]methyl]benzoic acid can reduce inflammation and tumor growth in animal models.

Advantages and Limitations for Lab Experiments

3-[[(2,5-Dimethylthiophene-3-carbonyl)amino]methyl]benzoic acid offers several advantages for use in lab experiments, including its high purity and stability, as well as its ability to selectively target certain enzymes and signaling pathways. However, 3-[[(2,5-Dimethylthiophene-3-carbonyl)amino]methyl]benzoic acid also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 3-[[(2,5-Dimethylthiophene-3-carbonyl)amino]methyl]benzoic acid, including the development of new drugs based on its structure and pharmacological properties, the synthesis of novel materials and polymers using 3-[[(2,5-Dimethylthiophene-3-carbonyl)amino]methyl]benzoic acid as a building block, and the exploration of its potential applications in analytical chemistry. Additionally, further studies are needed to fully understand the mechanism of action of 3-[[(2,5-Dimethylthiophene-3-carbonyl)amino]methyl]benzoic acid and its potential side effects.

Synthesis Methods

3-[[(2,5-Dimethylthiophene-3-carbonyl)amino]methyl]benzoic acid can be synthesized through a multi-step process that involves the reaction of 2,5-dimethylthiophene-3-carboxylic acid with various reagents, including thionyl chloride, triethylamine, and benzylamine. The resulting product is then purified through column chromatography to obtain pure 3-[[(2,5-Dimethylthiophene-3-carbonyl)amino]methyl]benzoic acid.

Scientific Research Applications

3-[[(2,5-Dimethylthiophene-3-carbonyl)amino]methyl]benzoic acid has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 3-[[(2,5-Dimethylthiophene-3-carbonyl)amino]methyl]benzoic acid has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. In materials science, 3-[[(2,5-Dimethylthiophene-3-carbonyl)amino]methyl]benzoic acid has been used as a building block for the synthesis of novel polymers and materials with unique properties. In analytical chemistry, 3-[[(2,5-Dimethylthiophene-3-carbonyl)amino]methyl]benzoic acid has been utilized as a derivatization agent for the detection of various compounds, including amino acids and peptides.

properties

IUPAC Name

3-[[(2,5-dimethylthiophene-3-carbonyl)amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c1-9-6-13(10(2)20-9)14(17)16-8-11-4-3-5-12(7-11)15(18)19/h3-7H,8H2,1-2H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQISZDFTZKNYSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)C(=O)NCC2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[(2,5-Dimethylthiophene-3-carbonyl)amino]methyl]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.